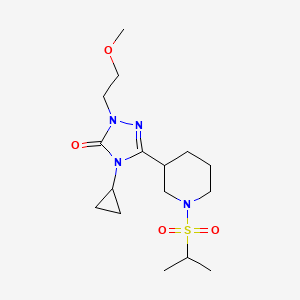
4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(1-(isopropylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H28N4O4S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The research on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities provides insights into the potential applications of these compounds in combating microbial infections. The synthesized compounds exhibited varying degrees of antimicrobial effectiveness, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Enzyme Inhibitory Activities
Another study focused on the synthesis of N-substituted 4H-1,2,4-triazol-3-ylthio acetamide derivatives and evaluated their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds, particularly 8g, demonstrated good activity against these enzymes, suggesting potential therapeutic applications (Virk et al., 2018).
Anticancer and Antituberculosis Studies
The synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives for their anticancer and antituberculosis activities underscore the potential of such compounds in medical research. Some of these compounds exhibited significant activity against breast cancer cell lines and M. tuberculosis, indicating their potential as therapeutic agents (Mallikarjuna et al., 2014).
Molecular Docking and Enzyme Inhibitory Studies
Investigations into the benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors included molecular docking studies. These studies aimed to understand the mechanism behind the anti-cancer properties of these compounds, providing insights into their potential as cancer therapeutics (Karayel, 2021).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of piperazine derivatives explore the structural aspects of these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-(1-propan-2-ylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c1-12(2)25(22,23)18-8-4-5-13(11-18)15-17-19(9-10-24-3)16(21)20(15)14-6-7-14/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZYDFSRZBUCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)C2=NN(C(=O)N2C3CC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

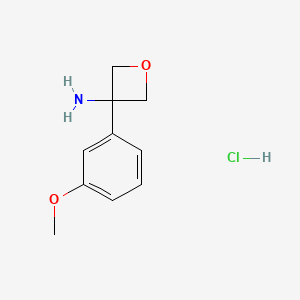
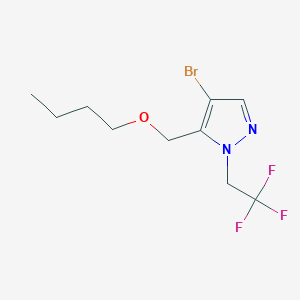
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)

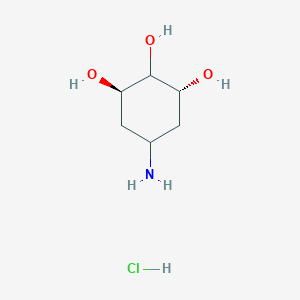
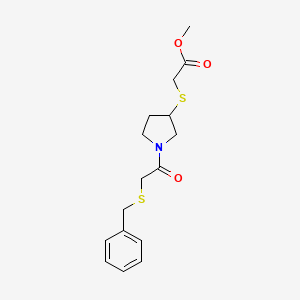
![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)

![4-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2475881.png)
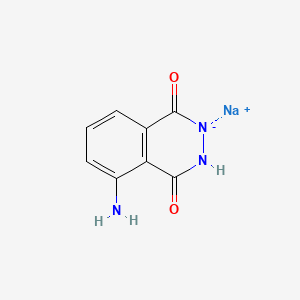
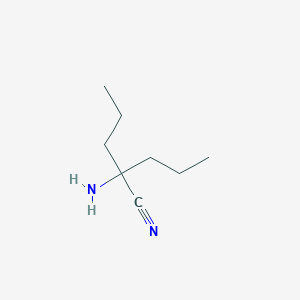
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2475884.png)
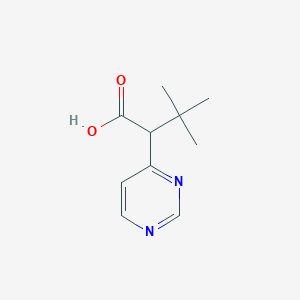
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)